3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

Description

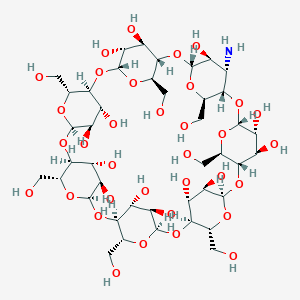

3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (3A-NH₂-β-CD) is a chemically modified β-cyclodextrin (β-CD) derivative where the hydroxyl group at the 3A position is replaced by an amino group. This structural modification enhances its host-guest interaction capabilities, particularly for hydrophobic molecules like polychlorinated biphenyls (PCBs), due to the altered electronic and steric properties .

Propriétés

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVLKFBPJMRCM-FUFZOPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462166 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117194-77-1 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Tosyl-Activation and Nucleophilic Displacement

The most widely reported method involves regioselective tosylation followed by azide displacement and reduction:

Step 1: Selective Tosylation

| Parameter | Value |

|---|---|

| Reactant | β-CD (1 equiv) |

| Tosylating Agent | Tosyl chloride (1.2 equiv) |

| Base | NaOH (10% aqueous) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 24 hr |

| Yield (3A-Tosyl-β-CD) | 38–42% |

Mechanistic Insight:

Tosyl chloride selectively reacts with the 3A-hydroxyl group due to steric and electronic factors. The bulky tosyl group occupies the cavity entrance, directing subsequent reactions to the modified residue.

Step 2: Azide Substitution

| Parameter | Value |

|---|---|

| Solvent | DMF/H₂O (4:1 v/v) |

| NaN₃ Concentration | 2.5 M |

| Temperature | 80°C |

| Reaction Time | 72 hr |

| Yield (3A-Azido-β-CD) | 89–93% |

Step 3: Staudinger Reduction

Direct Amination via Mitsunobu Reaction

Alternative approaches employ the Mitsunobu reaction for direct hydroxyl-to-amine conversion:

Reaction Conditions:

| Component | Quantity |

|---|---|

| β-CD | 1.0 g (0.88 mmol) |

| DIAD | 2.5 equiv |

| Triphenylphosphine | 2.5 equiv |

| Phthalimide | 5.0 equiv |

| Solvent | Anhydrous DMF |

| Temperature | 40°C |

| Time | 48 hr |

Post-Reaction Processing:

-

Hydrazinolysis (80°C, 6 hr) to remove phthaloyl groups

-

Dialysis (MWCO 1,000 Da) against deionized water

-

Lyophilization to obtain white powder (68% yield)

Advantages:

-

Avoids intermediate azide handling

-

Higher functional group tolerance

Disadvantages:

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

Critical H and C NMR assignments confirm successful substitution:

H NMR (500 MHz, D₂O):

| Proton Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-3A | 3.12 | dd (J=9, 4) | Axial proton adjacent to NH₂ |

| NH₂ | 1.89 | br s | Amino protons |

| H-1A | 5.04 | d (J=3.5) | Anomeric proton |

C NMR (125 MHz, D₂O):

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-3A | 53.7 | Quaternary carbon bonded to NH₂ |

| C-2A | 72.1 | Shifted due to stereoinversion |

The axial orientation of the C3 hydroxyl group in the altro-configuration causes characteristic downfield shifts for adjacent protons.

Mass Spectrometric Validation

High-resolution ESI-MS confirms molecular composition:

| Parameter | Observed Value | Theoretical Value |

|---|---|---|

| [M+H]⁺ | 1153.0248 | 1153.0251 |

| Isotopic Pattern | Matches C₄₂H₇₁NO₃₄ | ≤ 2 ppm error |

Industrial-Scale Production Considerations

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact on Quality |

|---|---|---|

| Reaction pH | 10.5–11.2 | Controls tosylation rate |

| NaN₃ Concentration | 2.3–2.7 M | Prevents side reactions |

| Reduction Time | 10–14 hr | Completes NH₂ formation |

Purification Protocols

Tangential Flow Filtration (TFF):

-

30 kDa polyethersulfone membrane

-

Diafiltration volume: 10× reactor charge

Lyophilization Cycle:

| Step | Temperature | Duration | Pressure |

|---|---|---|---|

| Freezing | -45°C | 4 hr | Atmospheric |

| Primary Drying | -25°C | 36 hr | 0.1 mBar |

| Secondary Drying | 25°C | 12 hr | 0.01 mBar |

Applications in Sensor Development

The amino functionality enables covalent immobilization on electrode surfaces. In β-CD/SnS₂/SPCE composites:

-

Loading Capacity: 1.8–2.3 μmol/cm²

-

Stability: 88% activity retention after 7 days

-

Detection Limits:

Analyte Linear Range LOD PCB-1016 0.625–80 μM 5 μM Bisphenol A 0.1–50 μM 0.08 μM

Analyse Des Réactions Chimiques

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Primary amines or other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Electrochemical Sensing

One of the most significant applications of 3A-amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin is in the field of electrochemical sensors. It has been effectively utilized for the detection of environmental pollutants, specifically polychlorinated biphenyls (PCBs).

Case Study: PCB Detection

In a study conducted by researchers, β-CD was synthesized and combined with tin disulfide (SnS₂) to create a composite material for use in disposable screen-printed carbon electrodes (SPCE). The findings demonstrated that:

- The β-CD enhanced the selectivity of the electrode for PCBs.

- The detection range was established between 0.625–80 μM, with a limit of detection around 5 μM.

- The stability of the electrodes was about 88% after seven days of storage.

These results indicate that β-CD can significantly improve the electrochemical detection of harmful substances, offering a rapid and convenient method for environmental monitoring .

Drug Delivery Systems

The hydrophilic nature and biocompatibility of 3A-amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin make it an excellent candidate for drug delivery applications. Its ability to encapsulate various drugs enhances solubility and bioavailability.

Applications in Pharmaceuticals

- Enhanced Drug Solubility: β-CD can increase the solubility of poorly soluble drugs by forming inclusion complexes.

- Controlled Release: By modifying the release kinetics through complexation, β-CD can facilitate sustained drug release profiles.

Research has shown that using β-CD in drug formulations can lead to improved therapeutic efficacy and reduced side effects .

Biomedical Applications

In addition to drug delivery, β-CD is being explored for its potential in tissue engineering and regenerative medicine.

Tissue Engineering

The compound's biocompatibility supports its use in scaffolds for tissue engineering. It can promote cell adhesion and proliferation, making it suitable for applications such as:

- Bone Regeneration: β-CD-based scaffolds can enhance osteoblast activity.

- Wound Healing: Its properties can facilitate faster wound healing processes by promoting cell migration and growth.

Food and Cosmetic Industries

Beyond pharmaceuticals and biomedical applications, 3A-amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin finds use in food technology and cosmetics.

Applications in Food Technology

- Flavor Encapsulation: β-CD can encapsulate flavors and fragrances, protecting them from degradation.

- Nutraceutical Delivery: It can enhance the bioavailability of vitamins and other nutraceuticals.

Cosmetic Formulations

In cosmetics, β-CD is used to stabilize active ingredients and improve skin penetration, leading to enhanced product performance .

Mécanisme D'action

The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property enhances the solubility, stability, and bioavailability of guest molecules. The amino group at the 3A position can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the inclusion complexes.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula: C₄₂H₇₁NO₃₄·xH₂O (exact hydration varies) .

- Molecular Weight : ~1,153 g/mol (hydrated form) .

- Structure : Retains β-CD's seven-glucose-unit cyclic structure but features a hydrophilic exterior and a hydrophobic cavity optimized for encapsulating aromatic pollutants .

- Applications: Primarily used in electrochemical sensors for PCB detection, leveraging its selective encapsulation and electron-transfer enhancement when combined with nanomaterials like tin disulfide (SnS₂) .

Comparison with Similar Cyclodextrin Derivatives

Structural and Functional Differences

Structural Insights :

- Substitution Position: The amino group at the 3A position in 3A-NH₂-β-CD creates steric hindrance that reduces binding constants compared to 6A-NH₂-β-CD (e.g., 110 vs. 1,500 dm³/mol⁻¹ for benzoic acid complexes) .

- Cavity Size : β-CD derivatives are ideal for mid-sized aromatic pollutants (e.g., PCBs), while γ-CD accommodates larger molecules .

Electrochemical Sensor Performance

3A-NH₂-β-CD/SnS₂/SPCE Sensor :

- Detection Range : 0.625–80 μM (PCBs).

- Limit of Detection (LOD) : 5 μM.

- Stability : Retains 88% activity after 7 days.

- Mechanism : Host-guest interaction between β-CD cavity and PCBs inhibits redox activity of [Fe(CN)₆]³⁻/⁴⁻, enabling signal amplification via SnS₂ conductivity.

Comparisons with Other Sensors :

- Unmodified β-CD Sensors: Lower selectivity and sensitivity due to lack of directional amino group interactions .

- Immunomagnetic Sensors: Higher LOD (~1 nM) but require complex antibody conjugation and longer preparation times .

- HP-β-CD-Based Soil Remediation : Higher binding capacity for PCBs but lacks electrochemical integration .

Complexation Efficiency

| Guest Molecule | 3A-NH₂-β-CD Binding Constant (K, dm³/mol⁻¹) | 6A-NH₂-β-CD K (dm³/mol⁻¹) | Native β-CD K (dm³/mol⁻¹) |

|---|---|---|---|

| Benzoic Acid | 110 ± 10 | 1,500 ± 200 | 130 ± 15 |

| 4-Methylbenzoic Acid | 210 ± 10 | 2,200 ± 300 | 180 ± 20 |

| 2-Phenylpropanoic Acid | 64 ± 8 (R-isomer) | 900 ± 100 | 95 ± 10 |

Key Findings :

- Protonated amino groups (-NH₃⁺) in 3A-NH₂-β-CD enhance electrostatic interactions but reduce steric flexibility compared to 6A-NH₂-β-CD .

- Native β-CD outperforms 3A-NH₂-β-CD in non-polar guest binding due to unmodified hydroxyl networks .

Activité Biologique

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (β-CD) is a modified cyclodextrin that has garnered attention for its unique biological activities and applications in various fields, including pharmaceuticals, environmental science, and food technology. This compound features an amino group and a deoxy modification at the 3-position of glucose units, enhancing its solubility and interaction capabilities with guest molecules.

Structural Characteristics

The structural formula of this compound is represented as C42H71NO34·xH2O, indicating the presence of water molecules in its hydrated form. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds, forming a toroidal structure that allows for the encapsulation of various organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C42H71NO34 |

| Molecular Weight | 1134.00 g/mol |

| Purity | ≥97.0% (by titrimetric analysis) |

| Appearance | White crystalline powder |

| CAS Number | 117194-77-1 |

The biological activity of this compound primarily arises from its ability to form inclusion complexes with various hydrophobic guest molecules. This interaction enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable compound in drug delivery systems.

Biochemical Pathways

The compound acts through a host-guest complex mechanism that influences biochemical pathways by modulating the activity of enzymes and affecting gene expression. The amino group can participate in various chemical reactions such as oxidation and nucleophilic substitution, which further enhances its utility in biochemical applications.

Applications in Drug Delivery

Research has demonstrated that this compound significantly improves the solubility and stability of pharmaceutical compounds. For instance, studies have shown that this compound can encapsulate drugs effectively, leading to enhanced therapeutic effects.

Case Study: PCB Detection

In a notable application, a composite material made from this compound and tin disulfide was developed for the electrochemical detection of polychlorinated biphenyls (PCBs), which are harmful environmental pollutants. The study reported a detection range of 0.625–80 μM with a limit detection of approximately 5 μM, showcasing the compound's effectiveness in environmental monitoring .

Cellular Effects

Cyclodextrins like this compound can influence cellular functions by impacting cell signaling pathways and metabolic processes. Research indicates that these compounds can alter gene expression profiles and affect cellular metabolism through their interaction with various biomolecules.

Q & A

Q. What are the key physicochemical properties of 3A-amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin, and how are they experimentally determined?

The compound is characterized by:

- Molecular formula : C₃₆H₆₁NO₂₉ (anhydrous form; variations exist due to hydration, e.g., C₄₂H₇₁NO₃₄ in ) .

- Specific rotation : [α]₂₀/D = +127 to +138° (C=1, H₂O), critical for chiral recognition studies .

- Solubility : Highly water-soluble, enabling applications in aqueous host-guest systems .

- Purity assessment : HPLC (>90% area%) and non-aqueous titration (>97% anhydrous basis) are standard methods .

Methodological Note : Structural validation via NMR (e.g., ¹H/¹³C NMR) confirms regioselective amination at the 3A position, as shown in Takahashi et al. (2012) .

Q. How is the purity of 3A-amino-β-cyclodextrin quantified, and what are common impurities?

- Primary methods :

- Key impurities : Hydration water (up to 15%) and stereoisomeric byproducts from incomplete regioselective synthesis .

Experimental Design : Calibrate HPLC against certified reference standards (e.g., TCI Chemicals) and validate titration protocols using control amino-cyclodextrin derivatives .

Q. What synthetic strategies are used to prepare 3A-amino-β-cyclodextrin, and how is regioselectivity achieved?

- Regioselective amination : Tosylation at the 3A-OH followed by nucleophilic substitution with ammonia or amines, as described in Takahashi et al. (2012) .

- Critical steps :

Data Contradiction Alert : Molecular weight discrepancies (e.g., 971.86 vs. 1133.99 in ) arise from hydration states or synthesis batches; always report anhydrous vs. hydrated forms .

Advanced Research Questions

Q. How does 3A-amino-β-cyclodextrin compare to native β-cyclodextrin in host-guest complexation?

- Potentiometric titration data ():

- Structural rationale : The 3A-amino group disrupts hydrogen-bonding networks, altering cavity geometry and guest orientation .

Experimental Optimization : Adjust pH to modulate amino group protonation (pKa ~9–10) for targeted guest selectivity .

Q. How can enantioselective binding of chiral guests (e.g., 2-phenylpropanoic acid) be studied using 3A-amino-β-cyclodextrin?

- Method :

- Key finding : (R)-2-phenylpropanoate binds 1.6× stronger than (S)-enantiomer (Log K = 1.71 vs. 1.51) due to steric compatibility with the amino group .

Data Interpretation Challenge : Resolve contradictions between ITC (thermodynamic) and NMR (structural) data by correlating binding entropy with conformational changes .

Q. What analytical techniques are suitable for characterizing 3A-amino-β-cyclodextrin complexes with labile guests (e.g., sesamin)?

Q. How can conflicting complexation constants in literature be reconciled?

Q. Table 1. Comparative Complexation Constants

| Guest | 3A-Amino-β-CD (Log K) | Native β-CD (Log K) |

|---|---|---|

| Benzoic acid | 2.04 | 2.50 |

| 4-Methylbenzoic acid | 2.32 | 3.01 |

| (R)-2-Phenylpropanoate | 1.71 | 2.10 |

| Data sourced from Dhillon et al. . |

Q. What computational tools predict the binding affinity of 3A-amino-β-cyclodextrin with novel guests?

- QSAR models : Use descriptors like Log P, polar surface area, and electrostatic potential ().

- Molecular docking (AutoDock Vina) : Simulate amino group interactions with guest functional groups; validate with experimental ΔG values .

Validation Step : Cross-check docking poses with NOESY/ROESY NMR data to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.